molecular formula C8H11N3O2 B13575989 N1-ethyl-5-nitrobenzene-1,2-diamine

N1-ethyl-5-nitrobenzene-1,2-diamine

Cat. No.: B13575989
M. Wt: 181.19 g/mol
InChI Key: SLBRMWWEKLJSPO-UHFFFAOYSA-N
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Description

N1-ethyl-5-nitrobenzene-1,2-diamine is a chemical compound belonging to the group of nitroanilines. Its molecular formula is C8H11N3O2, and its molecular weight is 181.20 g/mol. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a nitro group attached to the benzene ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ethyl-5-nitrobenzene-1,2-diamine typically involves the nitration of aniline derivatives followed by alkylation. One common method is the nitration of N-ethyl-1,2-benzenediamine using nitric acid under controlled conditions to introduce the nitro group at the desired position . The reaction conditions often require careful temperature control and the use of a solvent such as sulfuric acid to facilitate the nitration process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the initial preparation of intermediates followed by nitration and alkylation steps. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-ethyl-5-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N1-ethyl-1,2-benzenediamine, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

N1-ethyl-5-nitrobenzene-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-ethyl-5-nitrobenzene-1,2-diamine involves its interaction with molecular targets through its nitro and amino groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with various biological molecules. The compound’s reactivity is influenced by the presence of the ethyl group, which can affect its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N1-ethyl-4-nitrobenzene-1,2-diamine: Similar structure but with the nitro group in a different position.

    N1,N1-dimethylbenzene-1,2-diamine: Contains two methyl groups instead of an ethyl group.

    N-methyl-4-nitrobenzene-1,2-diamine: Contains a methyl group instead of an ethyl group.

Uniqueness

N1-ethyl-5-nitrobenzene-1,2-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the nitro group in specific positions allows for unique interactions and applications compared to its similar compounds .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

2-N-ethyl-4-nitrobenzene-1,2-diamine

InChI

InChI=1S/C8H11N3O2/c1-2-10-8-5-6(11(12)13)3-4-7(8)9/h3-5,10H,2,9H2,1H3

InChI Key

SLBRMWWEKLJSPO-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC(=C1)[N+](=O)[O-])N

Origin of Product

United States

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